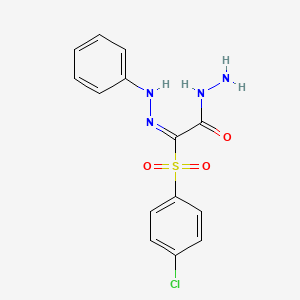
2-(4-Chlorophenyl)sulfonyl-2-(phenylhydrazono)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)sulfonyl-2-(phenylhydrazinylidene)acetohydrazide is a sulfonamide.
Scientific Research Applications
Synthesis and Structural Analysis
2-(4-Chlorophenyl)sulfonyl-2-(phenylhydrazono)acetohydrazide and its derivatives have been widely synthesized and structurally characterized, revealing their potential in various fields. For instance, a study highlighted the synthesis of formazans from Mannich base derivatives as antimicrobial agents, showcasing the compound's role in creating structures with biological relevance (Sah, Bidawat, Seth, & Gharu, 2014). Another study delved into the synthesis of novel heterocyclic compounds derived from the compound, aiming to investigate their lipase and α-glucosidase inhibition, indicating its utility in bioactive compound development (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antiviral Activities
Compounds derived from 2-(4-Chlorophenyl)sulfonyl-2-(phenylhydrazono)acetohydrazide have shown promising antimicrobial and antiviral properties. For example, a study synthesized N-substituted acetamide derivatives exhibiting significant antibacterial potential against various bacterial strains, highlighting the compound's utility in antimicrobial drug development (Iqbal et al., 2017). Moreover, certain derivatives have demonstrated anti-tobacco mosaic virus activity, opening pathways for their use in antiviral research (Chen et al., 2010).
Biological Evaluation and Pharmacological Potential
The pharmacological potential of derivatives of 2-(4-Chlorophenyl)sulfonyl-2-(phenylhydrazono)acetohydrazide has been a focus of several studies. Research efforts have explored the synthesis of new compounds from this base structure, examining their antimicrobial, analgesic, and even anticancer activities, suggesting a wide scope of application in medicinal chemistry (Bărbuceanu et al., 2013). Some synthesized derivatives have displayed promising anticancer activity against specific cell lines, further underscoring the compound's potential in drug development (Gomha, Salah, & Abdelhamid, 2014).
properties
Molecular Formula |
C14H13ClN4O3S |
|---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
(2E)-2-(4-chlorophenyl)sulfonyl-2-(phenylhydrazinylidene)acetohydrazide |
InChI |
InChI=1S/C14H13ClN4O3S/c15-10-6-8-12(9-7-10)23(21,22)14(13(20)17-16)19-18-11-4-2-1-3-5-11/h1-9,18H,16H2,(H,17,20)/b19-14+ |
InChI Key |
BDHAVMZIEHDUSJ-XMHGGMMESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C(\C(=O)NN)/S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



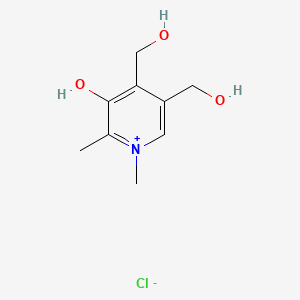


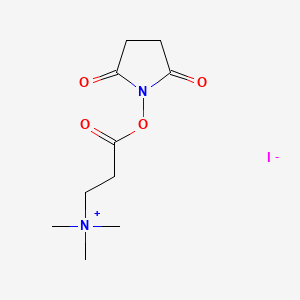
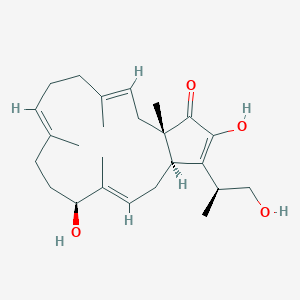

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]acetamide](/img/structure/B1234836.png)
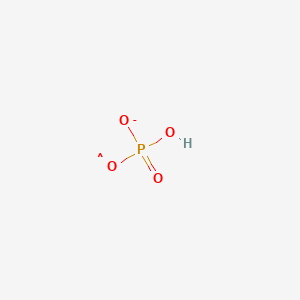



![2-Ethylidene-1,2,3,10,11,11a-hexahydro-8-hydroxy-7,11-dimethoxy-5H-pyrrolo[2,1-c][1,4]benzodiazepin-5-one](/img/structure/B1234846.png)
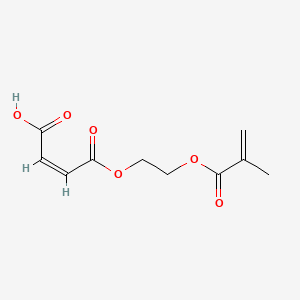
![NCGC00380935-01_C23H23N5O4_(3Z)-6-Hydroxy-3-(1H-imidazol-5-ylmethylene)-12-methoxy-7a-(2-methyl-3-buten-2-yl)-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione](/img/structure/B1234848.png)